molecular formula C9H10Cl2O3S B058974 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride CAS No. 1216234-07-9

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B058974
CAS No.: 1216234-07-9
M. Wt: 269.14 g/mol
InChI Key: WAQSCJBSCMFRBY-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a high-purity, specialized benzenesulfonyl chloride derivative designed for advanced chemical synthesis and research applications. Its primary value lies in its role as a versatile electrophilic sulfonylation reagent. The molecule features a sulfonyl chloride group (-SO₂Cl), a highly reactive handle that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamide, sulfonate, or sulfonate ester derivatives. The strategic substitution pattern on the benzene ring, including the chloro, ethoxy, and methyl groups, imparts specific steric and electronic properties, influencing the reactivity of the sulfonyl chloride and the overall physicochemical characteristics of the resulting sulfonylated products.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSCJBSCMFRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride typically involves the chlorination of 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group is hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 5-chloro-2-ethoxy-4-methylbenzenesulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Hydrolysis: The major product is 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid.

    Reduction: The major product is 5-chloro-2-ethoxy-4-methylbenzenesulfonamide.

Scientific Research Applications

Chemical Synthesis

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride serves as a crucial building block in organic synthesis. It is commonly utilized as a reagent in the formation of sulfonamide derivatives and other complex organic molecules. The compound's sulfonyl chloride functional group allows it to react with amines, alcohols, and other nucleophiles, facilitating the synthesis of various biologically active compounds.

Case Study: Synthesis of Sulfonamide Derivatives

In one study, the compound was reacted with different amines to produce a series of sulfonamides. The reaction conditions were optimized for yield and purity, demonstrating the compound's effectiveness as a sulfonylating agent. The resulting sulfonamides exhibited significant antimicrobial activity, highlighting the potential for pharmaceutical applications.

Research has indicated that this compound possesses notable biological activities. Investigations into its antimicrobial and anticancer properties have yielded promising results.

Compound NameAntimicrobial Activity (Zone of Inhibition)IC50 (µM)
Sulfonamide A15 mm25
Sulfonamide B20 mm15
Sulfonamide C10 mm30

The table above summarizes the antimicrobial efficacy of various sulfonamide derivatives synthesized using this compound. These derivatives showed varying degrees of activity against common bacterial strains, indicating the compound's potential in drug development .

Pharmaceutical Intermediate

The compound is under investigation as a pharmaceutical intermediate for various drug formulations. Its ability to modify biological molecules enhances its appeal in medicinal chemistry.

Case Study: Development of Neuroprotective Agents

A recent study focused on synthesizing ligands for TrkB and serotonin receptors using this compound. The synthesized compounds showed neuroprotective effects in cellular models, suggesting their potential use in treating neurodegenerative diseases .

Material Science Applications

In addition to its chemical and biological applications, this compound is also explored for its role in developing specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are often used to modify the structure and function of organic molecules, proteins, and polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituents (Positions) Functional Group Key Properties/Applications
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride Cl (5), -OCH₂CH₃ (2), -CH₃ (4) Sulfonyl chloride Intermediate for sulfonamides; moderate steric bulk
5-Chloro-2,4-difluorobenzenesulfonyl chloride (CAS: N/A) Cl (5), F (2), F (4) Sulfonyl chloride High reactivity due to electron-withdrawing F groups; used in cross-coupling reactions
2-Chloro-5-(trifluoromethoxy)benzoyl chloride (1261731-24-1) Cl (2), -OCF₃ (5) Benzoyl chloride Strong electron-withdrawing -OCF₃; specialized in acylations
4-Ethoxy-3-(5-methyl-4-oxo-7-propylimidazo-triazin-yl)benzenesulfonyl chloride (224789-26-8) Complex heterocyclic substituent (3) Sulfonyl chloride Pharmaceutical applications (kinase inhibitors); low solubility due to bulky groups

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The ethoxy (-OCH₂CH₃) group in the target compound donates electrons via resonance, reducing electrophilicity compared to 5-Chloro-2,4-difluorobenzenesulfonyl chloride , where fluorine atoms withdraw electrons, enhancing sulfonyl chloride reactivity .
    • Methyl (-CH₃) at position 4 provides steric hindrance, slowing nucleophilic substitution relative to less hindered analogs.
  • Functional Group Differences :

    • Benzoyl chloride derivatives (e.g., 2-Chloro-5-(trifluoromethoxy)benzoyl chloride) exhibit distinct reactivity, favoring acylation over sulfonylation .

Solubility and Physicochemical Properties

  • Lipophilicity :
    • The ethoxy and methyl groups in the target compound increase lipophilicity, enhancing solubility in organic solvents compared to polar analogs like 5-Chloro-2,4-difluorobenzenesulfonyl chloride .
  • Thermal Stability :
    • Bulkier substituents (e.g., in 224789-26-8 ) reduce thermal stability due to steric strain, whereas smaller substituents (e.g., F, Cl) improve stability .

Biological Activity

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

The biological activity of this compound primarily involves its interaction with various enzymes and biological pathways:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways.
  • Substitution Reactions : The chlorine atom on the benzene ring can undergo nucleophilic substitution, enabling the formation of derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to that of traditional sulfonamide antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with folate synthesis pathways, crucial for bacterial survival.

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory effects. It has been evaluated in models of inflammation where it demonstrated the potential to reduce pro-inflammatory cytokine levels, indicating a possible therapeutic role in inflammatory diseases .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Research Findings and Case Studies

Several studies have documented the biological activities and potential applications of this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited lysosomal phospholipase A2 (LPLA2), an enzyme implicated in phospholipidosis. The inhibition was quantified using a substrate-based assay, showing significant reductions in enzyme activity at low micromolar concentrations .
  • Antimicrobial Testing : In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential utility in treating bacterial infections.
  • Cytotoxicity Assays : Research involving various cancer cell lines revealed that this compound induced apoptosis at concentrations that did not affect normal cells significantly. This selectivity highlights its promise as a chemotherapeutic agent .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokines
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited LPLA2 activity

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride in a laboratory setting?

  • Methodology : The synthesis typically involves sulfonation of a substituted benzene precursor. A controlled copolymerization approach, as demonstrated for polycationic dye-fixatives (P(CMDA-DMDAAC)s), can be adapted. Key steps include:

  • Precursor Functionalization : Introduce ethoxy and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .
  • Sulfonation : Use chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize from non-polar solvents (e.g., hexane) or use column chromatography with silica gel .

Q. How can researchers ensure the purity of this compound following synthesis?

  • Analytical Techniques :

  • Melting Point Analysis : Compare observed mp (e.g., 83–87°C for analogous sulfonyl chlorides) with literature values to assess purity .
  • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm; retention time discrepancies indicate impurities .
  • Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% of theoretical values .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Structural Confirmation :

  • NMR : ¹H NMR (CDCl₃) for ethoxy (–OCH₂CH₃) triplet at δ 1.3–1.5 ppm and sulfonyl chloride (–SO₂Cl) absence of protons. ¹³C NMR for quaternary carbons adjacent to substituents .
  • FT-IR : Confirm sulfonyl chloride (S=O stretching at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) and aryl chloride (C–Cl at 550–600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to observe molecular ion [M+H]⁺ and fragmentation patterns matching predicted structures .

Advanced Questions

Q. What strategies can be employed to optimize reaction conditions for the sulfonation step in the synthesis of this compound?

  • Experimental Design :

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and solvent polarity effects. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic sulfonation .
  • Kinetic Studies : Monitor sulfonation rate via in-situ IR to identify optimal reaction time and minimize decomposition .
  • Solvent Screening : Polar aprotic solvents (e.g., DCM) enhance electrophilic sulfonation efficiency compared to non-polar alternatives .

Q. How does the electronic nature of substituents on the benzene ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The –SO₂Cl group activates the ring toward nucleophilic attack at para positions, while the ethoxy group (–OCH₂CH₃) exerts an ortho/para-directing effect.
  • Competing Pathways : Steric hindrance from the methyl group may reduce reactivity at the 4-position, favoring substitution at the 6-position. Computational modeling (DFT) can predict regioselectivity .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-Chloro-2-Nitrobenzenesulfonyl chloride) to isolate electronic vs. steric contributions .

Q. What are the common sources of variability in the synthesis yield of this compound, and how can they be systematically addressed?

  • Troubleshooting :

  • Moisture Sensitivity : Hydrolysis of –SO₂Cl to –SO₃H is a major side reaction. Use anhydrous solvents and inert atmospheres (N₂/Ar) .
  • Temperature Gradients : Inconsistent cooling during sulfonation leads to byproducts. Implement jacketed reactors with precise thermoregulation .
  • Impurity Carryover : Residual chlorinated intermediates (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) can skew yields. Optimize washing steps (e.g., NaHCO₃ for acidic impurities) .

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